molecular formula C14H17NO2 B2447390 N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide CAS No. 2361642-31-9

N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide

Cat. No.: B2447390
CAS No.: 2361642-31-9
M. Wt: 231.295
InChI Key: GNAGIISPURDHHD-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide: is an organic compound characterized by its unique structural features, including a phenyl group, a methyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-oxo-1-phenylbutylamine and prop-2-enoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The amine is reacted with the acyl chloride in the presence of a base, such as triethylamine, to form the desired amide. The reaction mixture is stirred at low temperatures (0-5°C) to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure controls to ensure consistent product quality.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and scalability.

    Purification: Employing advanced purification techniques, such as recrystallization or chromatography, to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for drug development. Its amide linkage and phenyl group are common motifs in pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amide group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-2-oxo-1-phenylpropyl)prop-2-enamide
  • N-(3-Methyl-2-oxo-1-phenylbutyl)but-2-enamide
  • N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-ynamide

Uniqueness

N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-phenylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-12(16)15-13(14(17)10(2)3)11-8-6-5-7-9-11/h4-10,13H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGIISPURDHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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